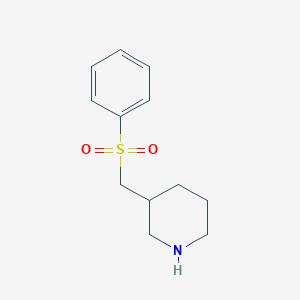

3-((Phenylsulfonyl)methyl)piperidine

Description

Contextualizing the Piperidine (B6355638) Ring as a Fundamental Heterocyclic Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govwikipedia.org Its prevalence stems from its conformational flexibility, allowing it to adopt a stable chair-like structure, and the basicity of the nitrogen atom, which provides a handle for further chemical modification. wikipedia.org Piperidine derivatives are integral to the structure of numerous drugs, highlighting their significance in medicinal chemistry. ijnrd.org The versatility of the piperidine scaffold makes it a prime target for synthetic chemists seeking to create novel compounds with diverse biological activities. ijnrd.orgnih.gov

The synthesis of substituted piperidines is a central theme in organic chemistry, with numerous methods developed for their construction. nih.gov These methods often involve the hydrogenation of corresponding pyridine (B92270) precursors, cyclization reactions of acyclic precursors, and various multicomponent reactions. nih.gov The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of its steric and electronic properties, thereby influencing its biological and chemical reactivity.

The Phenylsulfonyl Moiety in Modern Chemical Transformations

The phenylsulfonyl group (PhSO2) is a versatile functional group that plays a crucial role in modern organic synthesis. ebi.ac.uk Its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms, making it a valuable tool for activating molecules towards various transformations. cas.cn In many reactions, the phenylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, it can stabilize adjacent carbanions, enabling a range of carbon-carbon bond-forming reactions.

The introduction of the phenylsulfonyl moiety into organic molecules can be achieved through various sulfonylation reactions. rsc.org Recent advancements have focused on developing milder and more efficient methods for these transformations, including photoredox catalysis to generate phenylsulfonyl radicals for addition to unsaturated compounds. nih.gov The phenylsulfonyl group is not merely a synthetic tool; its presence in a molecule can also impart desirable physicochemical properties, such as increased metabolic stability. cas.cn

Academic Research Focus on 3-Substituted Piperidine Derivatives

There is a significant and ongoing academic interest in the synthesis and application of 3-substituted piperidine derivatives. This focus is driven by the fact that the introduction of a substituent at the 3-position of the piperidine ring can lead to compounds with unique stereochemical properties and biological activities. The development of stereoselective methods for the synthesis of these derivatives is a particularly active area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. researchgate.net

Researchers have explored various synthetic strategies to access enantiomerically pure 3-substituted piperidines, including asymmetric hydrogenation and diastereoselective functionalization of existing piperidine rings. rsc.org The resulting compounds have been investigated for a wide range of potential applications, including as modulators of central nervous system targets and as building blocks for more complex molecular architectures. ajchem-a.comnih.gov The continuous exploration of 3-substituted piperidines underscores their importance as privileged scaffolds in the discovery of new chemical entities with potential therapeutic value.

Chemical Profile of 3-((Phenylsulfonyl)methyl)piperidine

The hydrochloride salt of this compound is a solid compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ClNO₂S |

| Molar Mass | 275.79 g/mol |

| SMILES String | O=S(CC1CNCCC1)(C2=CC=CC=C2)=O.Cl |

| InChI Key | PKGNUPXJRWRBQJ-UHFFFAOYSA-N |

Table generated from data in

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXVHSVINSUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylsulfonyl Methyl Piperidine and Analogous Compounds

Direct Synthetic Routes to the 3-Substituted Piperidine (B6355638) Core

Direct synthetic approaches aim to construct the target molecule by modifying a pre-existing piperidine or pyridine (B92270) ring. These methods focus on either forming the key carbon-sulfur bond directly on the heterocyclic scaffold or introducing a functional group at the C-3 position that can be subsequently elaborated.

The formation of a carbon-sulfur bond is a critical step in the synthesis of 3-((Phenylsulfonyl)methyl)piperidine. Organosulfur compounds are versatile building blocks in organic synthesis, and various methods have been developed for C–S bond construction. mdpi.comacs.org One potential strategy involves the nucleophilic substitution of a suitable leaving group on a piperidine precursor with a sulfur nucleophile. For instance, a piperidine derivative bearing a halomethyl or sulfonyloxymethyl group at the C-3 position could react with sodium phenylsulfinate to form the desired sulfone.

Another advanced approach is the direct C–H functionalization of the piperidine ring. A transition metal-free strategy for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been described, which installs an enaminyl sulfone functionality. researchgate.net Subsequent reduction of the resulting double bond would yield the C(sp³)–sulfonyl bond, providing a direct route to the target scaffold. researchgate.net The sulfa-Michael addition, the 1,4-addition of sulfur nucleophiles to unsaturated acceptors, represents another fundamental method for C-S bond formation that can be adapted to piperidine precursors. acs.org

Table 1: Representative Methods for Carbon-Sulfur Bond Formation

| Method | Reagents/Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium Phenylsulfinate | 3-(Halomethyl)piperidine | This compound | N/A |

| Dehydrogenative Sulfonylation | N-Iodosuccinimide | Tertiary Cyclic Amine | Enaminyl Sulfone | researchgate.net |

| Hydrosulfonylation | Sulfinic Acids | 1,3-Dienes | Allylic Sulfones | mdpi.com |

This table presents generalized methods applicable to the synthesis of sulfones.

Achieving regioselective functionalization at the C-3 position of the piperidine ring is paramount. A common and powerful strategy begins with the partial reduction of pyridine to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate, which can then be functionalized. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. organic-chemistry.orgacs.org Subsequent reduction of the remaining double bond affords the 3-substituted piperidine. organic-chemistry.orgacs.orgsnnu.edu.cn

Direct C(sp³)–H functionalization of the piperidine ring offers an atom-economical alternative. Using a directing group, such as an aminoquinoline auxiliary attached at C-3, can enable palladium-catalyzed C–H arylation at the C-4 position. acs.org While this specific example targets C-4, the principle of using directing groups is a key strategy for achieving regioselectivity in C-H activation on the piperidine scaffold. acs.orgnih.gov

Construction of this compound through Fragment Coupling

The sulfone group is well-known for its ability to activate adjacent C-H bonds, making α-sulfonyl carbanions excellent nucleophiles for C-C bond formation. orgsyn.org A variety of building blocks containing the phenylsulfonylmethyl moiety can be prepared and used in convergent syntheses. Diethyl [(phenylsulfonyl)methyl]phosphonate, for instance, is a versatile intermediate used in Horner-Wadsworth-Emmons olefination reactions to form α,β-unsaturated phenyl sulfones. orgsyn.org Alternatively, metalated phenyl methyl sulfone can act as a potent nucleophile.

These building blocks can be coupled with a suitable piperidine electrophile. A general approach involves the reaction of ortho-azidobenzaldehydes with β-ketosulfones in a Knoevenagel condensation/aza-Wittig reaction cascade to assemble 3-sulfonylquinolines, demonstrating the utility of sulfonyl building blocks in heterocyclic synthesis. nih.gov

Table 2: Examples of Phenylsulfonyl-Containing Building Blocks

| Building Block | Synthetic Application | Key Reaction Type | Reference |

|---|---|---|---|

| Diethyl [(phenylsulfonyl)methyl]phosphonate | Olefination Reactions | Horner-Wadsworth-Emmons | orgsyn.org |

| Phenyl Methyl Sulfone | Alkylation Reactions | Nucleophilic Addition | N/A |

| β-Ketosulfones | Heterocycle Synthesis | Knoevenagel Condensation | nih.gov |

The success of a fragment coupling strategy relies on the availability of appropriately functionalized piperidine derivatives. mdpi.comnih.gov For coupling with a nucleophilic phenylsulfonyl building block, an electrophilic piperidine intermediate is required. Examples include N-protected piperidine-3-carbaldehyde, which can undergo addition reactions, or N-protected 3-(hydroxymethyl)piperidine, which can be converted into a tosylate or mesylate to serve as an excellent electrophile in substitution reactions.

The synthesis of these intermediates often starts from commercially available materials like N-protected 3-piperidone or pyridine derivatives. google.commdma.ch For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN is a key step in producing a versatile piperidine intermediate. researchgate.net While this example is for a 4-substituted piperidine, similar principles apply to the synthesis of 3-substituted analogs.

Asymmetric Synthetic Approaches for Chiral this compound Analogs

The development of asymmetric routes to generate enantiomerically enriched piperidines is of significant interest to the pharmaceutical industry. digitellinc.com Several strategies have been established to control the stereochemistry at the C-3 position.

One prominent method involves the use of chiral catalysts. A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate has been shown to provide 3-substituted tetrahydropyridines with excellent enantioselectivity (up to 99% ee). nih.govacs.orgsnnu.edu.cn These intermediates are then hydrogenated to yield the chiral piperidine. snnu.edu.cn Similarly, a copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters can produce chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. nih.gov

The use of chiral auxiliaries is another classic and effective approach. whiterose.ac.uk A chiral auxiliary, such as one derived from pseudoephedrine or an oxazolidinone, can be temporarily attached to the synthetic precursor to direct the stereochemical outcome of a key bond-forming reaction. whiterose.ac.ukunimelb.edu.au After the desired stereocenter is set, the auxiliary is removed. For example, N-sulfinyl amines can serve as effective chiral auxiliaries in the synthesis of chiral substituted piperidines. whiterose.ac.uk Chiral phosphoric acids have also emerged as versatile organocatalysts for asymmetric aza-Michael reactions to form substituted piperidines with high enantioselectivity. whiterose.ac.uk

Table 3: Overview of Asymmetric Synthesis Strategies for 3-Substituted Piperidines

| Strategy | Method | Catalyst/Auxiliary | Stereocontrol | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Reductive Heck Reaction | Rhodium / Chiral Ligand (e.g., (S)-Segphos) | High Enantioselectivity | nih.govorganic-chemistry.org |

| Catalytic Asymmetric Synthesis | Cyclizative Aminoboration | Copper / Chiral Ligand (e.g., (S, S)-Ph-BPE) | High Diastereo- and Enantioselectivity | nih.gov |

| Chiral Auxiliary | Nucleophilic Addition | N-Sulfinyl Amine (Ellman auxiliary) | High Diastereoselectivity | whiterose.ac.uk |

Catalytic Enantioselective Formation of 3-Substituted Piperidines

Achieving high levels of enantioselectivity in the synthesis of 3-substituted piperidines remains a formidable challenge. rsc.org Recent advancements have leveraged transition metal catalysis and organocatalysis to provide effective solutions.

One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. nih.govacs.org A subsequent reduction step then furnishes the desired enantioenriched 3-piperidines. nih.govacs.org This three-step sequence, which includes the partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has proven versatile for accessing a wide array of 3-substituted piperidines. nih.govacs.org

Another effective approach is the catalytic enantioselective bromocyclization of olefinic amides. rsc.org This process, catalyzed by amino-thiocarbamates, generates enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into valuable 3-substituted piperidines via a rearrangement mediated by a silver salt. rsc.org This methodology has been successfully applied to the formal synthesis of bioactive molecules like Preclamol. rsc.org

| Catalyst System | Substrate Type | Key Transformation | Outcome |

| Rhodium / (S)-Segphos | Arylboronic acids & Dihydropyridine | Asymmetric reductive Heck reaction | High yield, excellent enantioselectivity for 3-substituted tetrahydropyridines. nih.govorganic-chemistry.org |

| Amino-thiocarbamate | Olefinic amides | Enantioselective bromocyclization | Enantioenriched 2-substituted 3-bromopiperidines. rsc.org |

| Iridium(I) / P,N-ligand | 2-substituted pyridinium (B92312) salts | Asymmetric hydrogenation | Access to enantioenriched piperidines. nih.gov |

| Gold(I) complex | Non-activated alkenes | Oxidative amination | Formation of substituted piperidines via difunctionalization of a double bond. nih.gov |

Biocatalytic Transformations for Piperidine Scaffold Derivatization

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. researchgate.net In the context of piperidine synthesis, enzymes are utilized to perform specific and often challenging chemical transformations.

A noteworthy development combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to achieve rapid, modular, and stereoselective functionalization of the piperidine scaffold. researchgate.netnih.gov This chemoenzymatic strategy uses enzymes to precisely install hydroxyl groups onto the piperidine ring at specific positions. medhealthreview.com This initial oxidation sets the stage for subsequent chemical modifications, streamlining the synthesis of complex 3D molecules. researchgate.netnews-medical.net

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been employed in the synthesis of piperidine derivatives. rsc.org An immobilized CALB has been shown to catalyze a multicomponent reaction between a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in very good yields. rsc.org The immobilization of the enzyme on magnetic halloysite (B83129) nanotubes allows for its reuse over multiple catalytic cycles, enhancing the sustainability of the process. rsc.org Furthermore, transaminases have been utilized in an enzyme-triggered aza-Michael reaction to provide enantioselective access to 2,6-disubstituted piperidines from prochiral ketoenones. mmu.ac.uk

| Biocatalytic Method | Enzyme Class | Key Transformation | Application |

| C-H Oxidation | Oxidoreductase | Site-selective hydroxylation | Enables subsequent functionalization for complex architectures. researchgate.netmedhealthreview.com |

| Multicomponent Reaction | Lipase (e.g., CALB) | C-C and C-N bond formation | Synthesis of functionalized piperidines. rsc.org |

| Aza-Michael Reaction | Transaminase (ω-TA) | Enantioselective amine addition | Preparation of chiral 2,6-disubstituted piperidines. mmu.ac.uk |

Multi-Step Synthesis and Modular Approaches towards Complex Architectures

A recently developed modular two-step process for functionalizing piperidines significantly simplifies the synthesis of complex derivatives. medhealthreview.comnews-medical.net This approach begins with a biocatalytic C-H oxidation to introduce a functional handle on the piperidine ring. nih.govnews-medical.net The second step involves a radical cross-coupling reaction, often using nickel electrocatalysis, to form new carbon-carbon bonds. medhealthreview.comnews-medical.net This method avoids the need for protecting groups and expensive precious metal catalysts like palladium, reducing traditional 7-17 step syntheses to as few as 2-5 steps. news-medical.net This streamlined strategy has been applied to the synthesis of various high-value piperidines, including neurokinin receptor antagonists and anticancer agents. medhealthreview.com

Other multi-step approaches involve the dearomative functionalization of pyridines to create highly substituted piperidine derivatives. researchgate.net These methods address the challenges of controlling site-, regio-, and diastereoselectivity during the transformation from a flat aromatic precursor to a three-dimensional saturated heterocycle. researchgate.net Additionally, annulation strategies, such as the [5 + 1] annulation catalyzed by iridium(III), enable the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov

| Synthetic Strategy | Key Steps | Advantages | Target Molecules |

| Modular Biocatalysis/Cross-Coupling | 1. Biocatalytic C-H oxidation2. Radical cross-coupling | Reduced step count (2-5 steps), avoids protecting groups, cost-effective. medhealthreview.comnews-medical.net | Neurokinin receptor antagonists, anticancer agents, antibiotics. medhealthreview.com |

| Dearomative Functionalization | Stepwise functionalization of pyridine | Direct access to highly decorated piperidines from common aromatics. researchgate.net | Complex, highly substituted piperidine cores. researchgate.net |

| [5 + 1] Annulation | Iridium(III)-catalyzed cascade (oxidation, amination, reduction) | Stereoselective formation of two new C-N bonds in one pot. nih.gov | Enantioenriched C4-substituted piperidines. nih.gov |

Chemical Reactions and Mechanistic Investigations of 3 Phenylsulfonyl Methyl Piperidine Derivatives

Reactivity Profiles of the Sulfonyl Group in Piperidine (B6355638) Contexts

The sulfonamide linkage, particularly in N-sulfonylated piperidines, is generally stable but can be activated under specific conditions. For instance, Lewis acids are employed to activate the relatively inert sulfonamide nitrogen, enabling it to participate in condensation and cyclization reactions usm.edu. The sulfonyl group can also be removed entirely. Processes like dehydrosulfonylation have been observed, where the sulfonyl group is eliminated to form an unsaturated bond, such as an imine, directly from piperazine-2,6-diones beilstein-journals.org. This highlights the dual role of the sulfonyl group: providing stability and acting as a functional handle for further transformations.

Reaction Mechanisms Governing Transformations of Sulfonylated Piperidines

The transformation of sulfonylated piperidines is governed by a variety of reaction mechanisms, ranging from ionic pathways to radical processes. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules.

Experimental investigations have provided foundational insights into the reactivity of sulfonylated piperidines. A key area of study has been their involvement in cyclization reactions. For instance, the formation of the piperidine ring itself can be achieved through N-sulfonyliminium ion Pictet-Spengler cyclizations usm.edu. In these reactions, the sulfonamide is activated to condense with an aldehyde, triggering an intramolecular cyclization.

Studies have shown that the choice of catalyst is critical. Metal triflates, acting as Lewis acids, have been screened for their efficacy in promoting these cyclizations.

| Catalyst | Relative Conversion Rate | Notes |

|---|---|---|

| Scandium(III) triflate | Fast | High conversion to N-sulfonyl piperidine. |

| Stannous(II) triflate | Fast | High conversion to N-sulfonyl piperidine. |

| Copper(II) triflate | Fast | High conversion to N-sulfonyl piperidine. |

| Lanthanum(III) triflate | Little to no conversion | Ineffective under the allotted time. |

| Sodium(I) triflate | Little to no conversion | Ineffective under the allotted time. |

| Magnesium(II) triflate | Little to no conversion | Ineffective under the allotted time. |

Other mechanistic pathways explored include radical-mediated cyclizations. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines nih.gov. These studies often identify competitive pathways, such as 1,5-hydrogen transfer, that can lead to by-product formation nih.gov.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the complex reaction pathways of sulfonylated piperidines. These studies provide detailed information on transition states, activation energies, and the electronic properties of intermediates that are often difficult to observe experimentally.

For example, DFT calculations have been used to model the nucleophilic aromatic substitution (SNAr) reactions between piperidine and dinitropyridine derivatives researchgate.net. These computational results show that electron-withdrawing nitro groups stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack by the piperidine researchgate.net. The reaction is shown to proceed via a bimolecular pathway, with calculated activation energies indicating favorable reactivity researchgate.net.

Similarly, computational studies have been performed on piperidine-containing sulfonamides to investigate their molecular electronic structure and properties researchgate.net. Methods like the M06-2X hybrid meta-GGA functional with a 6-311++G(d,p) basis set are employed to optimize molecular geometries and calculate vibrational energies, which can then be compared with experimental data from FT-IR and NMR spectroscopy researchgate.net. These computational approaches are also used to analyze frontier molecular orbitals (HOMO-LUMO) and natural bond orbitals (NBO), providing a deeper understanding of the molecule's reactivity and potential interaction sites researchgate.net.

Mechanistic and computational investigations into Brønsted acid-catalyzed ionic hydrogenations also support pathways that proceed through carbocation intermediates, with the catalyst's turnover being dependent on protic additives acs.org.

Intramolecular Cyclization and Rearrangement Reactions Involving the Piperidine and Sulfonyl Moieties

The presence of both a piperidine ring and a sulfonyl group within the same molecule facilitates a range of intramolecular reactions. These reactions are synthetically valuable as they allow for the rapid construction of complex, polycyclic architectures.

One of the most significant reactions in this class is the N-acyliminium ion cyclization, which is a powerful method for forming carbon-carbon bonds beilstein-journals.org. In the context of sulfonylated piperidines, this can be extended to N-sulfonyliminium ions. These reactive intermediates, typically generated in the presence of a Brønsted or Lewis acid, undergo intramolecular attack by a nucleophile to form a new ring. For example, piperazine-2,6-diones bearing a sulfonyl group can undergo a 6-exo-trig cyclization mediated by trifluoromethanesulfonic acid (TfOH) beilstein-journals.org.

This cyclization can be part of a tandem sequence. A notable example is a cyclization-dehydrosulfonylation sequence, which provides access to pyrazinoisoquinolines from sulfonylated piperazine-2,6-diones beilstein-journals.org. The initial TfOH-mediated cyclization is followed by the elimination of the sulfonyl group to create an ene-diamide structure beilstein-journals.org.

| Reaction Type | Key Intermediate | Typical Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| N-Sulfonyliminium Ion Cyclization | N-Sulfonyliminium ion | Lewis acids (e.g., Sc(OTf)₃) | Fused piperidine scaffolds | usm.edu |

| Reductive Hydroamination/Cyclization | Iminium ion | Acid-mediated | Substituted piperidines | nih.govmdpi.com |

| Radical-Mediated Amine Cyclization | N-centered radical, C-centered radical | Cobalt(II) catalyst | Piperidines | nih.gov |

| 6-exo-trig Cyclization/Dehydrosulfonylation | N-Acyliminium ion | TfOH | Pyrazinoisoquinolines | beilstein-journals.org |

Furthermore, other types of intramolecular cyclizations, such as the aza-Heck reaction, have been applied to synthesize piperidine rings, although these are more general and not specific to the sulfonyl group's direct participation beyond its influence as a substituent nih.gov. These reactions underscore the synthetic versatility of sulfonylated piperidines as building blocks in organic chemistry.

Derivatization and Structural Diversification of the 3 Phenylsulfonyl Methyl Piperidine Framework

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most reactive site for introducing structural diversity. Standard synthetic protocols can be readily applied to achieve N-alkylation, N-acylation, and N-sulfonylation, allowing for the synthesis of a vast library of derivatives.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. The reaction of 3-((phenylsulfonyl)methyl)piperidine with alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) or mesylates in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) in a polar aprotic solvent (e.g., DMF or acetonitrile) yields the corresponding N-alkylated products. google.comresearchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides an alternative route to more complex N-alkyl substituents. google.com

N-Acylation: The piperidine nitrogen readily undergoes acylation to form amides. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base such as triethylamine or pyridine (B92270) to neutralize the generated acid. semanticscholar.orgsemanticscholar.org Alternatively, coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, DCC) offers a milder method for amide formation. semanticscholar.org

N-Sulfonylation: The synthesis of N-sulfonylated derivatives can be accomplished by treating the piperidine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. researchgate.netnih.gov This reaction yields stable sulfonamides, further diversifying the chemical space around the core scaffold.

A summary of common reagents and conditions for these transformations is presented below.

| Transformation | Reagent Type | Typical Base | Solvent |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | DMF, CH₃CN |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | DCM, THF |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Et₃N, Pyridine | DCM, THF |

Functional Group Tolerance and Reactivity of the Phenylsulfonyl Group

The phenylsulfonyl group is a robust and largely inert functional group that tolerates a wide range of synthetic conditions. Its strong electron-withdrawing nature deactivates the attached phenyl ring towards electrophilic aromatic substitution. This stability is advantageous, as it allows for extensive chemical modifications to be performed at the piperidine nitrogen without affecting the phenylsulfonyl moiety. mdpi.com

Under the standard basic conditions used for N-alkylation and N-acylation, the phenylsulfonyl group remains intact. It is also stable to many common reducing and oxidizing agents used in organic synthesis.

However, the methylene (B1212753) group situated between the piperidine ring and the phenylsulfonyl group (a benzylic-type position) possesses acidic protons. While not reactive under the mild basic conditions described above, treatment with a very strong base (e.g., n-butyllithium or LDA) at low temperatures could potentially lead to deprotonation, generating a carbanion. This stabilized carbanion could, in theory, be intercepted by electrophiles, offering a pathway for derivatization at the methylene bridge. However, such reactivity requires specific and forceful conditions that are not typically employed for simple N-derivatization.

Incorporation of the this compound Scaffold into Fused or Bridged Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, rigid polycyclic structures such as fused or bridged heterocyclic systems. nih.govresearchgate.net The construction of these systems typically involves a multi-step sequence where the piperidine nitrogen is first functionalized with a reactive tether, followed by an intramolecular cyclization event. nih.govresearchgate.net

For example, N-alkylation of the piperidine with a suitable haloalkene (e.g., 4-bromobut-1-ene) would introduce an alkenyl side chain. Subsequent intramolecular cyclization, such as a hydroamination or an aminomercuration-demercuration reaction, could then be employed to form a new ring fused to the piperidine core, yielding a bicyclic system like an indolizidine or quinolizidine (B1214090) derivative. nih.gov Throughout such a sequence, the 3-((phenylsulfonyl)methyl) group would typically act as a spectator substituent, influencing the stereochemical outcome and physicochemical properties of the final fused system.

Another approach involves intramolecular reactions that form a bridge across the piperidine ring. While synthetically challenging, functionalization at both the nitrogen and another position on the ring could, in principle, be followed by a ring-closing reaction to generate a bridged system. The development of such intramolecular cyclization strategies is a key area in the synthesis of complex alkaloids and novel therapeutic agents. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 3 Phenylsulfonyl Methyl Piperidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 3-((Phenylsulfonyl)methyl)piperidine, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge.

The protons on the phenylsulfonyl group would typically appear in the aromatic region of the spectrum, generally between δ 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, these protons are deshielded and resonate downfield. The protons ortho to the sulfonyl group are expected to be the most deshielded.

The protons of the piperidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to resonate in the range of δ 2.5-3.5 ppm. The remaining piperidine protons (at C3, C4, and C5) and the proton at the chiral center (C3) would likely appear in the upfield region, typically between δ 1.2 and 2.0 ppm. The methylene bridge protons (-CH₂-) connecting the piperidine ring to the sulfonyl group would likely appear as a multiplet, influenced by the adjacent chiral center. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of a related compound, 1-(phenylsulfonyl)piperidine, shows signals for the phenyl protons in the range of δ 7.50-7.84 ppm and the piperidine protons at δ 3.25 ppm (for the four protons adjacent to the nitrogen) and δ 1.53-1.80 ppm (for the remaining six protons). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet |

| Phenyl-H (meta, para) | 7.5 - 7.7 | Multiplet |

| -SO₂-CH₂- | 3.0 - 3.5 | Multiplet |

| Piperidine-H (C2, C6) | 2.5 - 3.5 | Multiplet |

| Piperidine-H (C3) | 2.0 - 2.5 | Multiplet |

| Piperidine-H (C4, C5) | 1.2 - 2.0 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the sulfonyl group) is expected to be the most downfield. The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are typically found in the range of δ 40-50 ppm. The other piperidine carbons (C3, C4, and C5) and the methylene bridge carbon will resonate further upfield.

For the analogous 1-(phenylsulfonyl)piperidine, the phenyl carbons appear at δ 137.0, 132.6, 129.0, and 127.5 ppm, while the piperidine carbons are observed at δ 47.9, 25.2, and 23.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho, meta, para) | 127 - 133 |

| -SO₂-CH₂- | 55 - 65 |

| Piperidine-C (C2, C6) | 45 - 55 |

| Piperidine-C (C3) | 30 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the piperidine ring by showing correlations between adjacent protons. It would also help to assign the protons of the methylene bridge by showing their coupling to the proton at the C3 position of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For instance, the proton signals of the piperidine ring can be used to definitively assign the C2/C6, C3, and C4/C5 carbon resonances.

The application of these 2D NMR techniques on substituted piperazine (B1678402) derivatives has been shown to be effective in elucidating their complex structures and conformational dynamics. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The sulfonyl group (-SO₂-) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The piperidine ring will have C-H stretching vibrations just below 3000 cm⁻¹ and N-H stretching, which is typically a broad band in the range of 3500-3300 cm⁻¹, its position and shape being sensitive to hydrogen bonding. The CH₂ group will exhibit stretching and bending vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Piperidine) | Stretching | 3500 - 3300 | Medium, Broad |

| C-H (Phenyl) | Stretching | > 3000 | Medium |

| C-H (Aliphatic) | Stretching | < 3000 | Strong |

| C=C (Phenyl) | Stretching | 1600 - 1450 | Medium to Weak |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | Strong |

Note: These are predicted values and may vary based on the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

Table 4: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Phenyl) | Stretching | ~3060 | Strong |

| C-H (Aliphatic) | Stretching | 2800 - 3000 | Strong |

| C=C (Phenyl) | Ring Breathing | ~1000 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | Strong |

Note: These are predicted values and intensities can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M+•) and extensive fragmentation, providing a characteristic fingerprint for a given compound.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is predicted to follow pathways characteristic of both the piperidine and phenylsulfonyl moieties.

Predicted Fragmentation Pathways for this compound:

Alpha-Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine derivatives is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This can result in the formation of a stable iminium ion. For the unsubstituted piperidine ring, a characteristic fragment is often observed at m/z 84.

Cleavage of the Phenylsulfonyl Group: The phenylsulfonyl group can undergo several characteristic fragmentations. A primary cleavage often occurs at the C-S bond, leading to the formation of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141. Subsequent loss of sulfur dioxide (SO₂) from this ion can produce the phenyl cation (C₆H₅⁺) at m/z 77.

Cleavage of the Methylene Bridge: Fragmentation can also occur at the methylene bridge connecting the piperidine and phenylsulfonyl groups. This could lead to the formation of a piperidin-3-ylmethyl cation or a phenylsulfonylmethyl radical, and vice versa.

Loss of the Phenylsulfonylmethyl Group: The entire substituent at the 3-position of the piperidine ring can be lost, leading to a fragment corresponding to the piperidine ring itself or related fragments.

Table 1: Predicted Key EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation | 141 |

| [C₅H₁₀N]⁺ | Piperidinium (B107235) fragment | 84 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

This table is based on theoretical fragmentation patterns and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for confirming the identity of a compound and elucidating its fragmentation pathways.

For this compound (C₁₂H₁₇NO₂S), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's elemental composition.

Table 2: Theoretical Exact Masses of Key Ions for this compound

| Ion Formula | Ion Description | Theoretical Exact Mass (m/z) |

| [C₁₂H₁₇NO₂S]⁺• | Molecular Ion | 239.09799 |

| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation | 141.00100 |

| [C₅H₁₀N]⁺ | Piperidinium fragment | 84.08130 |

| [C₆H₅]⁺ | Phenyl cation | 77.03913 |

Calculated using the most abundant isotopes of each element.

HRMS analysis of the fragment ions would further confirm their elemental compositions. For example, distinguishing between isobaric ions (ions with the same nominal mass but different elemental compositions) is a key advantage of HRMS. In the case of this compound, while less likely to have significant isobaric interferences for the primary fragments, HRMS would definitively confirm the identities of the ions listed in Table 2.

The study of analogs, such as N-acetyl or N-benzyl derivatives of this compound, would provide further insights. The fragmentation patterns of these analogs would be expected to show additional fragments related to the N-substituent, while still retaining the characteristic cleavages of the core structure. For instance, an N-benzyl derivative would likely show a prominent peak at m/z 91, corresponding to the benzyl (B1604629) cation.

Computational Chemistry and Theoretical Studies on 3 Phenylsulfonyl Methyl Piperidine

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to understanding the intrinsic properties of 3-((Phenylsulfonyl)methyl)piperidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT is often favored for its balance of computational cost and accuracy, while Ab Initio methods, though more computationally intensive, can provide highly accurate benchmarks. researchgate.netbookpi.org

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

A primary goal of quantum chemical calculations is to elucidate the electronic structure. This involves analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of chemical reactivity and are used to calculate various molecular properties. bookpi.org

Molecular Orbitals: The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the piperidine (B6355638) nitrogen and the phenyl ring, while the LUMO would likely be localized around the electron-withdrawing phenylsulfonyl group.

Charge Distribution: The distribution of electron density within the molecule can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net These calculations assign partial atomic charges to each atom, revealing the polarity of bonds and identifying electron-rich and electron-deficient centers. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the piperidine ring are expected to carry significant negative charges, while the sulfur atom and adjacent carbons would be electropositive. This charge distribution is critical for understanding intermolecular interactions. nih.govresearchgate.net

Illustrative Atomic Charges for a Substituted Piperidine Derivative

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.45 |

| S1 | +1.20 |

| O1 | -0.65 |

| O2 | -0.65 |

| C(phenyl) | -0.10 to +0.05 |

| C(piperidine) | -0.20 to +0.15 |

Note: This table presents hypothetical Mulliken charge values for illustrative purposes, demonstrating expected charge distribution trends.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods are widely used to predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts (δ). researchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its ¹H and ¹³C NMR spectra. liverpool.ac.uk Comparing these predicted spectra with experimental data helps confirm the molecule's structure and conformational preferences. mdpi.com Discrepancies between calculated and experimental shifts can point to specific structural features or solvent effects not captured by the computational model. researchgate.netnih.gov

Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Piperidine

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 50.1 | 49.5 |

| C3 | 35.2 | 34.8 |

| C4 | 25.8 | 26.3 |

| C5 | 27.9 | 28.1 |

| C6 | 50.1 | 49.5 |

Note: This table is illustrative, showing the typical accuracy of DFT-based NMR predictions for a simple piperidine ring.

Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. d-nb.info Fukui functions (f(r)) and Parr functions are powerful tools for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov

The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. numberanalytics.com Condensed Fukui functions simplify this by providing values for each atom.

f+k : Indicates susceptibility to nucleophilic attack (electron acceptance).

f-k : Indicates susceptibility to electrophilic attack (electron donation).

f0k : Indicates susceptibility to radical attack.

The Parr function is a more recent development used to describe the regioselectivity of pericyclic reactions. researchgate.net For this compound, these descriptors would likely identify the piperidine nitrogen as a primary site for electrophilic attack (high f-k) and the atoms of the phenylsulfonyl group as potential sites for nucleophilic attack (high f+k).

Illustrative Fukui Function Indices for Reactive Sites

| Atom Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N (piperidine) | 0.05 | 0.25 |

| S (sulfonyl) | 0.18 | 0.02 |

| O (sulfonyl) | 0.12 | 0.08 |

Note: This is a hypothetical table illustrating how Fukui indices pinpoint reactive centers.

Thermochemical Properties (e.g., Enthalpies of Formation)

Quantum chemistry allows for the calculation of key thermochemical properties, such as the standard enthalpy of formation (ΔHf°). nih.gov These calculations are typically performed by using isodesmic reactions or atomization energy methods. nih.govmdpi.com In an isodesmic reaction, the number and types of bonds are conserved on both sides of the equation, which leads to a cancellation of errors in the calculation and yields more accurate results. nih.gov The calculated enthalpy of formation provides a measure of the molecule's thermodynamic stability. researchgate.net

Conformational Analysis and Stereochemical Aspects

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms (conformers) and their relative energies.

Ring Conformations of the Piperidine Moiety

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org For a 3-substituted piperidine, the substituent—in this case, the (phenylsulfonyl)methyl group—can occupy either an axial or an equatorial position.

The relative stability of these two chair conformers is determined by a balance of several factors:

Steric Hindrance : Generally, bulky substituents are strongly favored in the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. acs.org Given the size of the (phenylsulfonyl)methyl group, the equatorial conformation is expected to be significantly more stable.

Electronic Effects : Interactions such as hyperconjugation and charge-dipole interactions can also influence conformational preference. researchgate.netd-nb.inforesearchgate.net For instance, electrostatic interactions between the substituent and the protonated nitrogen in piperidinium (B107235) salts can sometimes stabilize the axial conformer. nih.gov

Computational methods, ranging from molecular mechanics to high-level DFT, can be used to calculate the geometries and relative energies of the axial and equatorial conformers. d-nb.infonih.gov The energy difference (ΔG) between these conformers determines their population ratio at equilibrium. For this compound, calculations are expected to show a strong preference for the conformer with the (phenylsulfonyl)methyl group in the equatorial position. The stereochemistry of related substituted piperidines has been established using techniques like ¹H and ¹³C NMR, as well as single-crystal X-ray analysis. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Rotational Barriers and Conformational Isomerism of the Sulfonylmethyl Group

The conformational landscape of this compound is primarily dictated by the piperidine ring's geometry and the rotational freedom of the appended sulfonylmethyl group. The piperidine ring itself typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, the 3-substituted (phenylsulfonyl)methyl group can occupy either an axial or an equatorial position. Computational studies on substituted piperidines consistently show that bulky substituents preferentially adopt the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. nih.gov Therefore, the equatorial conformer of this compound is predicted to be the most stable ground-state structure.

Beyond the ring conformation, the flexibility of the side chain introduces further isomerism. Significant rotational barriers exist for the bonds within the C-SO₂-Ph moiety. Theoretical calculations, often employing Density Functional Theory (DFT), are used to quantify these barriers. mdpi.com Rotation around the piperidine-CH₂ bond, the CH₂-SO₂ bond, and the SO₂-phenyl bond each has a distinct energy profile. The rotation around the S-C bonds is particularly significant. Studies on related sulfonyl-containing molecules have shown that the energy barriers for such rotations can be influenced by steric hindrance and electronic effects like hyperconjugation. researchgate.net

Computational methods can map the potential energy surface by systematically rotating specific dihedral angles and calculating the energy at each step. mdpi.com The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations defines the rotational barrier. For the sulfonylmethyl group, the interactions between the oxygen atoms of the sulfonyl group and adjacent hydrogen atoms are a key determinant of the rotational energy profile.

Below is a representative data table of hypothetical, yet plausible, computed energetic parameters for the key conformational features of this compound, based on values reported for analogous systems.

Table 1: Calculated Conformational and Rotational Energy Parameters Note: These values are illustrative and based on typical DFT calculations for similar molecular fragments.

| Parameter | Conformation / Transition State | Method | Calculated Energy Barrier (kcal/mol) | Dihedral Angle (°) |

|---|---|---|---|---|

| Piperidine Ring Inversion | Equatorial to Axial | DFT/B3LYP | ~5 - 7 | N/A |

| C(ring)-CH₂ Bond Rotation | Eclipsed (TS) | DFT/B3LYP | ~3 - 5 | 0, 120, 240 |

| CH₂-SO₂ Bond Rotation | Eclipsed (TS) | DFT/B3LYP | ~4 - 6 | 60, 180, 300 |

Computational Mechanistic Analysis of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at an atomic level. For a molecule like this compound, theoretical studies can map out the pathways for reactions such as N-alkylation, N-acylation, or reactions involving the sulfonyl moiety. These investigations typically use quantum mechanical methods like DFT to explore the potential energy surface that connects reactants to products. acs.org

A cornerstone of computational mechanistic analysis is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path of a reaction. wikipedia.orgwikipedia.org Computationally, a transition state structure is located and confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org

For instance, in a hypothetical Sₙ2 reaction involving the nucleophilic nitrogen of the piperidine ring attacking an alkyl halide, computational methods can model the geometry of the transition state. This would involve an elongated C-halogen bond and a partially formed N-C bond. The reaction coordinate would be mapped by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation traces the minimum energy path downhill from the transition state, connecting it to the reactant and product energy minima and thus verifying that the located TS is the correct one for the reaction of interest. researchgate.net

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located and optimized, key kinetic and thermodynamic parameters can be calculated. wikipedia.org

Thermodynamic parameters , such as the enthalpy of reaction (ΔHrxn) and the Gibbs free energy of reaction (ΔGrxn), are determined from the energy differences between the products and reactants. A negative ΔGrxn indicates a spontaneous reaction.

Kinetic parameters are derived from the energy difference between the reactants and the transition state. The Gibbs free energy of activation (ΔG‡) is the most critical parameter, as it directly relates to the reaction rate constant via the Eyring equation from transition state theory. A higher activation energy barrier implies a slower reaction rate. These calculations allow for a quantitative comparison of different potential reaction pathways.

The following table provides hypothetical calculated parameters for a representative Sₙ2 N-methylation reaction of this compound with methyl iodide, illustrating the typical output of such a computational study.

Table 2: Calculated Kinetic and Thermodynamic Parameters for a Hypothetical N-Methylation Reaction Note: Values are for a representative gas-phase reaction calculated at the DFT/B3LYP/6-311+G(d,p) level of theory and are illustrative.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE | Electronic Energy of Reaction | -25.5 |

| ΔHrxn | Enthalpy of Reaction (298 K) | -24.8 |

| ΔGrxn | Gibbs Free Energy of Reaction (298 K) | -26.2 |

| ΔE‡ | Electronic Energy of Activation | +15.1 |

| ΔH‡ | Enthalpy of Activation (298 K) | +14.7 |

Molecular Modeling Approaches for System Understanding

Beyond fundamental conformational and mechanistic studies, various molecular modeling techniques are employed to understand how this compound interacts within a larger, typically biological, system. These methods are crucial in fields like medicinal chemistry and drug discovery. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. tandfonline.com For this compound, docking simulations could be used to predict its binding mode within the active site of a target enzyme. nih.gov Scoring functions are used to estimate the binding affinity, helping to prioritize compounds for further development. The results can reveal key interactions, such as hydrogen bonds involving the sulfonyl oxygens or the piperidine nitrogen, and hydrophobic interactions involving the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. wu.ac.th For a series of analogs of this compound, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated. A QSAR model could then be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. jbclinpharm.orgnih.govmedwinpublishers.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the molecular system over time. researchgate.net An MD simulation of this compound complexed with a protein would allow researchers to study the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.gov This provides a more realistic understanding of the intermolecular interactions and the conformational changes that may occur upon binding.

Q & A

Q. What experimental design principles should guide the synthesis of 3-((Phenylsulfonyl)methyl)piperidine?

Begin with pre-experimental designs to establish baseline reaction conditions (e.g., solvent selection, stoichiometry). Progress to factorial designs to assess interactions between variables like temperature, pH, and catalyst concentration. For multi-parameter optimization, employ orthogonal design to systematically reduce experimental runs while identifying critical factors .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Use NMR spectroscopy (¹H/¹³C) for structural elucidation and mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction (XRD) provides atomic-level resolution. Surface interactions and stability can be probed via microspectroscopic imaging (e.g., AFM-IR) to assess adsorption behavior under environmental conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document control parameters rigorously (e.g., purity of precursors, reaction timelines) and validate protocols through independent replication. Use statistical process control (SPC) charts to monitor batch-to-batch variability and identify outliers in yield or purity .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound derivatives be resolved?

Conduct systematic replication studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Perform meta-analyses of literature data to identify methodological discrepancies (e.g., divergent catalysts or solvents). Apply sensitivity analysis to quantify the impact of variables like temperature gradients or impurity thresholds .

Q. What methodological framework is suitable for studying the compound’s interactions with biological targets?

Align with quantitative structure-activity relationship (QSAR) models to predict binding affinity. Validate hypotheses via molecular dynamics simulations and in vitro assays (e.g., enzyme inhibition studies). Integrate docking studies with crystallographic data to refine mechanistic insights .

Q. How can reaction conditions for this compound synthesis be optimized for scalability?

Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., mixing rate, heat transfer). Implement process simulation tools (e.g., Aspen Plus) to predict energy requirements and optimize separation steps (e.g., membrane filtration for purification) .

Q. What approaches are effective for assessing environmental persistence or degradation pathways of this compound?

Employ accelerated stability testing under UV exposure and varying pH to simulate environmental conditions. Use LC-MS/MS to track degradation products and computational toxicology models (e.g., EPI Suite) to predict bioaccumulation potential. Pair with life cycle assessment (LCA) to evaluate industrial discharge impacts .

Q. How can computational modeling improve the design of this compound analogs?

Apply density functional theory (DFT) to predict electronic properties and reaction pathways. Leverage cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of substituent effects on solubility or bioavailability. Validate predictions with high-throughput synthesis and SAR analysis .

Q. What strategies address challenges in achieving high enantiomeric purity during synthesis?

Optimize chiral resolution via chromatography (e.g., HPLC with chiral stationary phases) or enzymatic kinetic resolution. Study crystallization-induced asymmetric transformation (CIAT) under controlled supersaturation conditions. Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess .

Q. How can researchers validate mechanistic hypotheses for unexpected side reactions?

Combine isotopic labeling (e.g., deuterium tracing) with in situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation. Perform kinetic isotope effect (KIE) studies to distinguish between competing reaction pathways. Cross-reference findings with computational transition-state analysis .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) and prioritize peer-reviewed studies over preprint data .

- Theoretical Alignment : Ground hypotheses in established frameworks (e.g., frontier molecular orbital theory for reactivity studies) to ensure methodological rigor .

- Advanced Instrumentation : Utilize synchrotron-based techniques (e.g., XAS) for elemental speciation or surface-enhanced Raman spectroscopy (SERS) for trace-level detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.